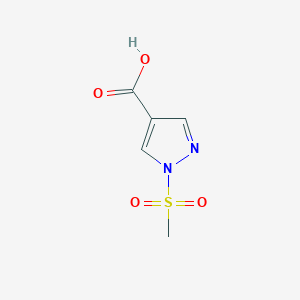

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid

Description

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 1-position and a carboxylic acid (-COOH) group at the 4-position of the pyrazole ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, acidity (pKa), and lipophilicity (LogP).

Properties

Molecular Formula |

C5H6N2O4S |

|---|---|

Molecular Weight |

190.18 g/mol |

IUPAC Name |

1-methylsulfonylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C5H6N2O4S/c1-12(10,11)7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9) |

InChI Key |

OUMPRUVGTWDQNG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Pyrazole Core

- Starting Material: 1,3-dicarbonyl compounds such as β-ketoesters or β-diketones.

- Reaction: Condensation with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.

Step 2: Functionalization at the 4-Position

- Carboxylation: Introduction of the carboxylic acid group at the 4-position can be achieved via oxidation or carboxylation of the pyrazole ring, often using reagents like malonic acid derivatives or via oxidative cleavage.

Step 3: Introduction of the Methylsulfonyl Group

- Sulfonylation: The methylsulfonyl group (–SO2–CH3) is introduced at the N-1 position through sulfonylation of the pyrazole nitrogen using methylsulfonyl chloride or related reagents.

Specific Synthesis Pathways Supported by Recent Patents and Literature

Method A: Synthesis via Difluoromethyl Precursors (Patent CN111362874B)

This method, although focused on a similar compound, provides insights into the use of difluoromethyl intermediates, which can be adapted for methylsulfonyl derivatives:

- Step 1: Preparation of α-difluoroacetyl intermediates via addition of difluoroacetyl halides to α,β-unsaturated esters, followed by hydrolysis.

- Step 2: Condensation of the intermediate with methyl hydrazine to form the pyrazole core.

- Step 3: Recrystallization yields high-purity pyrazole derivatives.

While this method emphasizes difluoromethyl groups, the core process of cyclization with hydrazines remains relevant for methylsulfonyl derivatives, replacing the difluoromethyl precursor with methylsulfonyl chloride.

Method B: Direct Sulfonylation of Pyrazole Derivatives

- Step 1: Synthesize the pyrazole-4-carboxylic acid core via cyclization of hydrazine derivatives with appropriate ketoesters.

- Step 2: N-alkylation or sulfonylation of the pyrazole nitrogen with methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- Step 3: Purification by recrystallization or chromatography.

This approach is supported by literature indicating that sulfonyl chlorides readily react with pyrazoles to form N-sulfonyl derivatives.

Method C: Multi-step Synthesis via Intermediate Derivatives

- Step 1: Formation of 4-carboxypyrazole via cyclization of hydrazines with α-keto acids or esters.

- Step 2: Conversion of the carboxylic acid to an acyl chloride or ester.

- Step 3: Nucleophilic substitution with methylsulfonyl groups or sulfonylation using methylsulfonyl chloride.

This method emphasizes the sequential functionalization of the pyrazole ring and is supported by experimental protocols in organic synthesis literature.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Hydrazine derivatives + ketoesters | Reflux, acidic or basic media | High regioselectivity achievable with controlled conditions |

| Sulfonylation | Methylsulfonyl chloride | Room temperature, inert atmosphere | Requires base (pyridine or triethylamine) to facilitate nucleophilic attack |

| Carboxylation | CO2 or oxidizing agents | Mild to moderate temperatures | For introducing the carboxylic acid group at the 4-position |

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives, focusing on substituents, synthesis methods, physicochemical properties, and applications:

Key Observations:

Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than methyl (-CH₃) or methylsulfanyl (-SCH₃) groups, leading to lower pKa (higher acidity) compared to 1-methyl and 3-methylsulfanyl analogs .

Synthesis Complexity :

- Methylsulfonyl derivatives may require multi-step synthesis (e.g., sulfonation followed by oxidation), contrasting with simpler routes for methyl or trifluoromethyl analogs .

Biological Relevance: Methylsulfonyl groups are common in kinase inhibitors due to their ability to form hydrogen bonds with target proteins.

Stability and Reactivity :

- The -SO₂CH₃ group enhances thermal and metabolic stability compared to esters or thioethers, making it advantageous for agrochemicals .

Biological Activity

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer therapy and anti-inflammatory contexts.

The synthesis of 1-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with methylsulfonyl chloride. The resulting compound exhibits a five-membered heterocyclic structure that enhances its reactivity and biological potential.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-pyrazole derivatives, including 1-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid. These compounds have shown promising results against various cancer cell lines, including:

- MDA-MB-231 (Breast Cancer) : Exhibited IC50 values ranging from 2.43 to 7.84 μM, indicating significant growth inhibition .

- HepG2 (Liver Cancer) : Similar inhibitory effects were noted with IC50 values between 4.98 and 14.65 μM .

The mechanism of action appears to involve microtubule destabilization, leading to apoptosis in cancer cells. For instance, compounds derived from this scaffold enhanced caspase-3 activity, confirming their role in inducing programmed cell death .

2. Anti-inflammatory Activity

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid also exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

- Selectivity : Some derivatives showed IC50 values for COX-2 inhibition as low as 0.01 μM, indicating a high selectivity index compared to standard anti-inflammatory drugs like celecoxib .

- Mechanism : The compound's anti-inflammatory effects are attributed to its capacity to inhibit prostaglandin synthesis and modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid is essential for optimizing its biological activity. Key findings include:

| Compound | Activity Type | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 2.43 | Microtubule destabilization |

| Compound B | Anti-inflammatory | 0.01 | COX-2 inhibition |

These insights guide further modifications to enhance potency and selectivity against target enzymes or receptors.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing that specific modifications significantly increased apoptosis rates and reduced cell viability .

- Inflammatory Disorders : Another investigation focused on the anti-inflammatory properties of these compounds in animal models, demonstrating reduced edema and inflammation comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic: What are the key synthetic routes for 1-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Vilsmeier Reaction: Start with N-methylpyrazole to form pyrazole-4-carboxaldehyde using DMF-DMA (dimethylformamide dimethyl acetal) .

Oxidation: Convert the aldehyde to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

Sulfonylation: Introduce the methylsulfonyl group via nucleophilic substitution or sulfonic acid coupling. For example, react with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., pyridine) .

Key Considerations: Monitor reaction temperature (0–5°C during sulfonylation) and use TLC/HPLC to track intermediates.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR: Assign peaks based on chemical shifts (e.g., carboxylic proton at δ ~12–13 ppm, methylsulfonyl group at δ ~3.3 ppm for CH₃ and ~45–55 ppm for SO₂ in ¹³C) .

- IR Spectroscopy: Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and sulfonyl group (asymmetric S=O stretch at ~1350 cm⁻¹) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Note: X-ray crystallography (if crystals are obtainable) resolves regiochemical ambiguities .

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

- Stability: The methylsulfonyl group enhances hydrolytic stability compared to esters. However, the carboxylic acid moiety may degrade under strong bases or prolonged heat (>100°C) .

- Storage: Store at –20°C in airtight containers under inert gas (N₂/Ar). Use desiccants (silica gel) to prevent moisture absorption .

Validation: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How can regioselectivity challenges in sulfonylation be addressed?

Methodological Answer:

Regioselectivity depends on:

- Protecting Groups: Temporarily protect the carboxylic acid (e.g., as a methyl ester) to direct sulfonylation to the pyrazole nitrogen .

- Catalysis: Use Lewis acids (e.g., ZnCl₂) to activate the sulfonylation site .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density maps .

Case Study: Compare yields from unprotected vs. protected routes to optimize regioselectivity .

Advanced: How should researchers resolve contradictions in reported spectral data?

Methodological Answer:

Contradictions (e.g., NMR shifts) arise from solvent effects or impurities. Mitigation strategies:

Reproduce Conditions: Match solvent (DMSO-d₆ vs. CDCl₃) and concentration with literature .

Orthogonal Techniques: Validate via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry .

Independent Synthesis: Replicate methods from multiple sources (e.g., Vilsmeier vs. cyclocondensation routes) .

Advanced: What computational methods predict bioactivity of derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against targets (e.g., COX-2 for anti-inflammatory activity) using the parent structure as a scaffold .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing methylsulfonyl) with log P and pKa values .

- MD Simulations (GROMACS): Assess binding stability in aqueous environments over 100 ns trajectories .

Advanced: What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

- Anti-inflammatory Activity: COX-2 inhibition assay (IC₅₀ measurement via ELISA) .

- Antibacterial Screening: MIC determination against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Controls: Include ibuprofen (anti-inflammatory) and ciprofloxacin (antibacterial) as positive controls .

Advanced: How can derivatization enhance solubility or bioavailability?

Methodological Answer:

- Prodrug Design: Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability .

- PEGylation: Attach polyethylene glycol chains to the sulfonyl group to enhance aqueous solubility .

- Salt Formation: Prepare sodium or potassium salts for intravenous formulations .

Validation: Measure log P (shake-flask method) and solubility (HPLC-UV) in PBS (pH 7.4) .

Advanced: What strategies optimize reaction yields in scaled-up synthesis?

Methodological Answer:

- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., sulfonylation) .

- Catalytic Recycling: Use immobilized catalysts (e.g., Pd/C on SiO₂) for Suzuki couplings in derivative synthesis .

- DoE (Design of Experiments): Apply factorial design to optimize variables (temperature, stoichiometry) .

Advanced: How does the methylsulfonyl group influence electronic properties?

Methodological Answer:

- Electron-Withdrawing Effect: The –SO₂CH₃ group decreases electron density at the pyrazole ring, confirmed via Hammett σₚ values (~0.6) .

- Impact on Reactivity: Enhances electrophilic substitution at the 5-position of the pyrazole ring .

- Spectroscopic Evidence: Compare ¹H NMR shifts of methylsulfonyl vs. methyl derivatives to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.